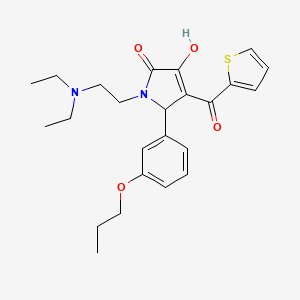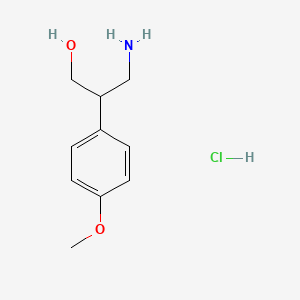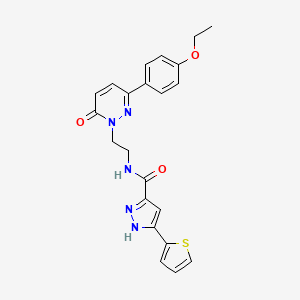
1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea, also known as DTU-1, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DTU-1 is a urea derivative and has been synthesized using various methods. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DTU-1 will be discussed in
Mechanism of Action
The mechanism of action of 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is not fully understood. However, studies have shown that 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea inhibits the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer and is involved in tumor growth and progression. 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has been shown to have various biochemical and physiological effects. Studies have shown that 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has been shown to reduce the expression of CAIX, which is overexpressed in various types of cancer.
Advantages and Limitations for Lab Experiments
1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has several advantages and limitations for lab experiments. One advantage is that 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for drug development. Another advantage is that 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has been synthesized using various methods, making it readily available for research. One limitation is that the mechanism of action of 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is not fully understood. Another limitation is that the yield of 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea using the reported synthesis methods is around 60-70%.
Future Directions
There are several future directions for the research of 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea. One direction is to further investigate the mechanism of action of 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea. Another direction is to study the potential applications of 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea in other fields, such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on improving the yield of 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea synthesis methods and optimizing the dosage for potential drug development.
Conclusion:
In conclusion, 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has been synthesized using various methods, and its mechanism of action is not fully understood. 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for drug development. Future research could focus on further investigating the mechanism of action of 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea and studying its potential applications in other fields.
Synthesis Methods
1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has been synthesized using various methods, including the reaction of 2,5-dimethoxybenzoyl hydrazide with thiophene-2-carbonyl chloride, followed by the reaction with N,N-dimethylformamide dimethyl acetal and urea. Another method involves the reaction of 2,5-dimethoxybenzohydrazide with thiophene-2-carbonyl chloride, followed by the reaction with potassium carbonate and urea. The yield of 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea using these methods is reported to be around 60-70%.
Scientific Research Applications
1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has anti-inflammatory and anti-cancer properties. 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has been found to inhibit the growth of cancer cells and induce apoptosis. 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-21-9-5-6-11(22-2)10(8-9)13-18-19-15(23-13)17-14(20)16-12-4-3-7-24-12/h3-8H,1-2H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLHPYGOIDPBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,9-Dioxaspiro[5.5]undecan-3-ylmethanol](/img/structure/B2789492.png)
![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2789494.png)
![2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2789496.png)
![6-Chloro-3,5-dihydro-imidazo[4,5-c]pyridin-4-one](/img/structure/B2789498.png)
![N-[2,4-bis(morpholin-4-yl)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2789500.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2789502.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2789505.png)
![N-(3-(tert-butyl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2789506.png)


![3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2789512.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone](/img/structure/B2789514.png)
